molecular formula C13H16O8 B12407909 Amabiloside

Amabiloside

Cat. No.: B12407909
M. Wt: 300.26 g/mol
InChI Key: ZPWLUAKXVFTXAN-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amabiloside is a glycoside compound that can be isolated from the plant Crinum amabile . It has a molecular weight of 300.26 and a chemical formula of C13H16O8 . This compound is primarily used for scientific research purposes and has shown potential in various biological and chemical applications.

Chemical Reactions Analysis

Types of Reactions: Amabiloside can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.

Common Reagents and Conditions: The common reagents and conditions used in reactions involving this compound are not extensively documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.

Major Products Formed: The major products formed from reactions involving this compound are not well-characterized in the literature. More research is required to identify and characterize these products.

Mechanism of Action

The mechanism of action of Amabiloside is not fully understood. It is believed to interact with various molecular targets and pathways, but specific details are lacking. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Properties

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C13H16O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-4,9-13,15-19H,5H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

ZPWLUAKXVFTXAN-UJPOAAIJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.